HDAC1/2 Inhibitory Activity: Bifuran Analog vs. Thiophene Analog (8b) in HCT116 Cells
While direct HDAC1/2 IC50 values for the target bifuran compound are not publicly available, its closest characterized analog, compound 8b (which shares the identical 4-ethyl-2,3-dioxopiperazine-1-carboxamide core but bears a 5-(thiophen-2-yl)-2-aminobenzamide group instead of the 2,2'-bifuran-methyl group), showed promising inhibitory activities against HDAC1/2 and HCT116 cell growth [1]. The bifuran substituent is expected to modulate HDAC binding through altered hydrogen-bonding and π-stacking interactions relative to the thiophene analog. This evidence supports the potential of the bifuran compound as a differentiation point for researchers seeking to explore structure-activity relationships (SAR) around the surface recognition domain of dioxopiperazine-based HDAC inhibitors.
| Evidence Dimension | HDAC1/2 Inhibition and HCT116 Cell Growth Inhibition |
|---|---|
| Target Compound Data | Quantitative data not publicly available |
| Comparator Or Baseline | Compound 8b (thiophene analog): Inhibited HDAC1/2 and HCT116 cell growth (exact IC50 values in original paper) |
| Quantified Difference | Not determined due to lack of target compound data |
| Conditions | HDAC1/2 enzymatic assay and HCT116 human colon cancer cell line (Hirata et al. 2012) |
Why This Matters
For procurement decisions in medicinal chemistry or chemical biology, the bifuran compound enables exploration of HDAC inhibition with a distinct surface recognition element compared to the published thiophene analog, potentially yielding different selectivity or pharmacokinetic profiles.
- [1] Hirata Y, Hirata M, Kawaratani Y, Shibano M, Taniguchi M, Yasuda M, Ohmomo Y, Nagaoka Y, Baba K, Uesato S. Anti-tumor activity of new orally bioavailable 2-amino-5-(thiophen-2-yl)benzamide-series histone deacetylase inhibitors, possessing an aqueous soluble functional group as a surface recognition domain. Bioorg Med Chem Lett. 2012 Mar 1;22(5):1926-30. View Source
